2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride
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Overview
Description
2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride is a chemical compound with the following IUPAC name: 2-ethyl-2-[(2-methoxyethoxy)methyl]-1-butanesulfonyl chloride . It has a molecular weight of 272.79 g/mol.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction of 2-ethyl-2-(isopropoxymethyl)butane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:
2-ethyl-2-(isopropoxymethyl)butane-1-sulfonic acid+SOCl2→2-ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride+HCl
Industrial Production: While information on large-scale industrial production methods is limited, this compound is primarily synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
Reactivity: 2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride is reactive due to its sulfonyl chloride functional group. It undergoes various reactions, including:
Nucleophilic substitution: Reacts with nucleophiles (e.g., amines) to form sulfonamides.
Hydrolysis: Cleavage of the sulfonyl chloride group by water to yield the corresponding sulfonic acid.
Alkylation: Reacts with alkylating agents to form alkyl sulfonates.
Nucleophilic substitution: Typically performed in polar solvents (e.g., DMF, DMSO) with a base (e.g., triethylamine).
Hydrolysis: Requires aqueous or alcoholic solutions of strong bases (e.g., NaOH, KOH).
Alkylation: Alkyl halides (e.g., alkyl bromides) are commonly used.
Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution yields sulfonamides, while hydrolysis produces the corresponding sulfonic acid.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a building block for drug development.
Organic Synthesis: For introducing sulfonyl groups into molecules.
Materials Science: In the preparation of functionalized polymers.
Mechanism of Action
The exact mechanism of action remains context-dependent. its reactivity suggests involvement in covalent modifications of biomolecules.
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H21ClO3S |
---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
2-ethyl-2-(propan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-5-10(6-2,7-14-9(3)4)8-15(11,12)13/h9H,5-8H2,1-4H3 |
InChI Key |
SMHKKSNOWUHKII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COC(C)C)CS(=O)(=O)Cl |
Origin of Product |
United States |
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